

Purification techniques for 1-Chloro-1-fluoroethane

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Compound of Interest

Compound Name: 1-Chloro-1-fluoroethane

CAS No.: 110587-14-9

Cat. No.: B011141

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Technical Support Center: **1-Chloro-1-fluoroethane** (HCFC-151a) Purification

Section 1: Critical Safety & Handling Protocol

Status: ● CRITICAL ALERT Subject: Handling of Low-Boiling Flammable Halocarbons

User Warning: **1-Chloro-1-fluoroethane** (HCFC-151a) has a boiling point of 16.1°C (61°F).[1] At standard laboratory temperature (20-25°C), it exists as a gas or a rapidly boiling liquid.[1][2] Standard liquid handling protocols will result in massive product loss and potential flammability hazards.

Mandatory Setup:

- Cooling: All receiving flasks and condensers must be maintained at -10°C or lower using a glycol chiller or dry ice/acetone bath.[1]
- Pressure: Ideally, handle within a closed, slightly pressurized system (1-2 bar) to maintain liquid phase, or use a vacuum line for transfer.[1][2]
- Ventilation: Operations must occur in a spark-proof fume hood.[1] This compound is flammable and can form explosive mixtures with air.[1]

Section 2: Purification Workflow (The "Happy Path")

Objective: Isolate high-purity (>99.5%) HCFC-151a from crude synthesis mixtures containing HF, HCl, 1,1-dichloroethane, and vinyl chloride.[1][2]

Phase 1: Acid Removal (The "Scrubbing" Stage)

Context: Crude HCFC-151a often contains significant Hydrogen Fluoride (HF) and HCl.[1]

- Phase Separation (High HF load): If HF content is >50%, cool the mixture to -20°C. HF often forms a separate, denser liquid phase.[1][2] Decant the organic (HCFC-151a) phase.[1]
- Aqueous Scrubbing: Wash the organic phase with ice-cold water (0°C) followed by a dilute (5%) ice-cold Sodium Bicarbonate () solution.[1]
 - Why Ice-Cold? To prevent the HCFC-151a from boiling away during the exothermic neutralization.
- Drying: Pass the gas/liquid through a column of 3A Molecular Sieves or anhydrous Calcium Chloride ().[1]
 - Note: Avoid basic drying agents (like KOH) which can induce dehydrohalogenation (breakdown) of the product.

Phase 2: Fractional Distillation

Context: Separation from close-boiling impurities (Vinyl Chloride b.p. -13.4°C; 1,1-Dichloroethane b.p. 57°C).[2]

Protocol:

- Column: Use a vacuum-jacketed Vigreux column or a packed column (glass helices) with >10 theoretical plates.
- Condenser: Coolant temp must be -20°C.
- Reflux Ratio: High reflux (10:1) is required to separate the lower-boiling Vinyl Chloride.[1]

- Collection:
 - Fraction 1 (-15°C to 10°C): Contains Vinyl Chloride and light ends.[\[1\]](#) Discard safely.
 - Fraction 2 (15.5°C to 16.5°C): Pure HCFC-151a.[\[1\]](#) Collect in a chilled, pre-weighed cylinder.
 - Residue (>17°C): Contains 1,1-Dichloroethane and heavies.[\[1\]](#)[\[2\]](#)

Section 3: Troubleshooting Guide (Q&A)

Q1: My distilled product is still acidic and corrodes my storage cylinder. Why?

- Diagnosis: You likely formed an HCFC-151a / HF Azeotrope.[\[1\]](#)
- Mechanism: HCFC-151a forms a binary azeotrope with HF.[\[1\]](#) Simple distillation cannot separate this. The acid "carries over" with the product at the boiling point.
- Solution: You must break the azeotrope before distillation.
 - Method A: Use Phase Separation at -40°C (HF solubility decreases drastically).[\[1\]](#)
 - Method B: Azeotropic Distillation adding a third component (entrainer) is complex; standard laboratory practice prefers solid-phase scrubbing.[\[1\]](#) Pass the vapor through a bed of activated alumina or soda lime after the initial distillation to catch trace HF.

Q2: I cannot separate Vinyl Chloride (VC) from my product; the GC shows a "shoulder" peak.

- Diagnosis: Inefficient fractionation due to low thermal difference ([\[1\]](#)).[\[1\]](#)
- Mechanism: While the boiling point gap is decent, VC can entrain with HCFC-151a if the distillation rate is too fast (flooding the column).
- Solution:
 - Slow Down: Reduce take-off rate to 1 drop per 5 seconds.

- Chemical Scrub: If distillation fails, bubble the gas stream through bromine water (in a dark fume hood).[1] Bromine reacts selectively with the double bond of Vinyl Chloride, making it a high-boiling dibromide, while HCFC-151a remains unreacted.[2] Distill again to remove the heavy dibromide.

Q3: My yield is low, and I see a "fog" escaping the receiver.

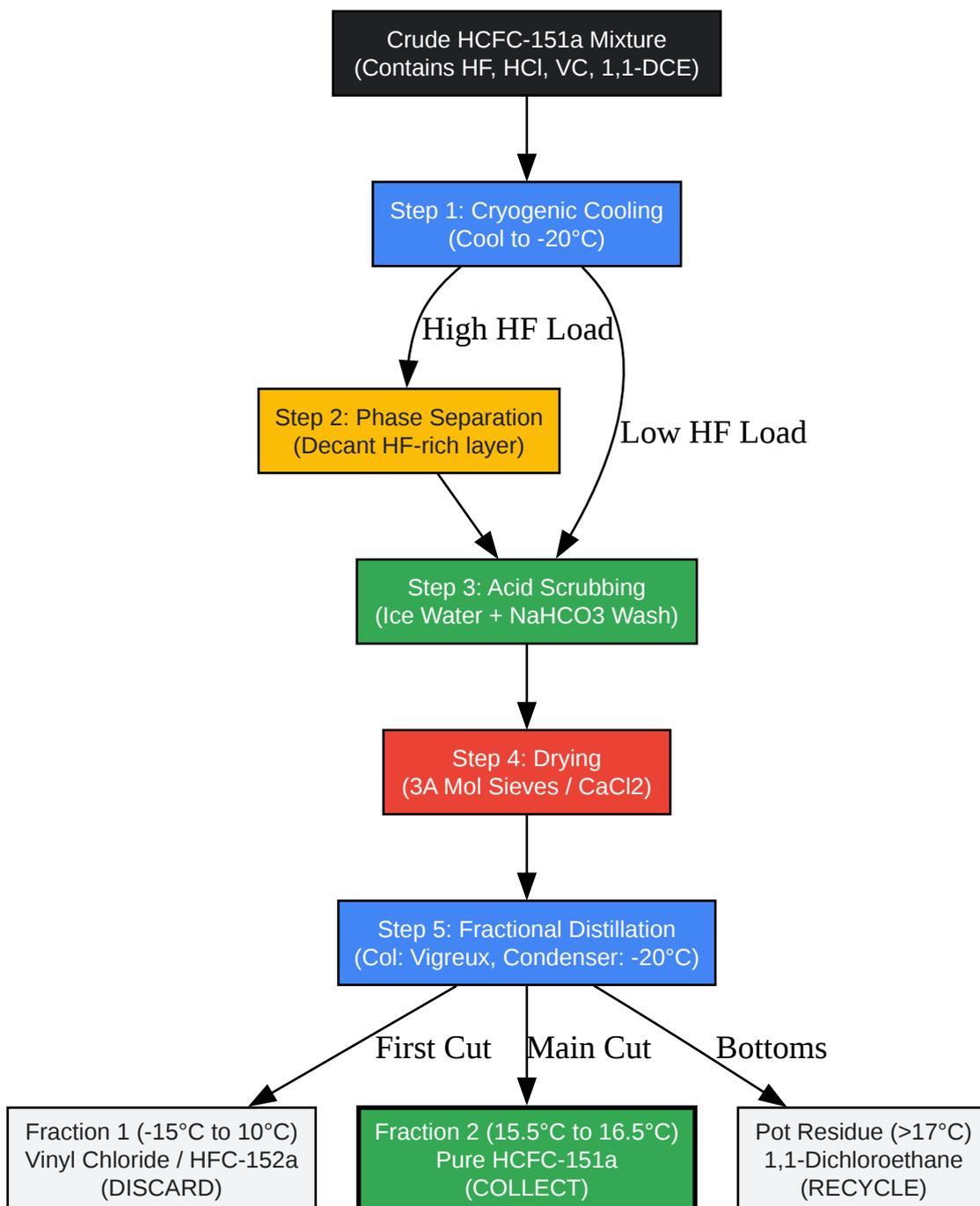
- Diagnosis: Evaporative loss.[1]
- Mechanism: The vapor pressure of HCFC-151a at 20°C is >1 atm.[1] It is boiling into the atmosphere.
- Solution:
 - Use a Cold Finger condenser filled with Dry Ice/Isopropanol (-78°C) on the vent line of your receiver.
 - Connect the receiver outlet to a gas collection bag (Tedlar bag) to visualize and capture losses.

Section 4: Technical Data & Visualization

Table 1: Physical Properties of Key Components

Component	Formula	Boiling Point (1 atm)	Role	Removal Strategy
1-Chloro-1-fluoroethane		16.1°C	Target Product	N/A
Vinyl Chloride		-13.4°C	Impurity (Light)	Distillation / Bromination
1,1-Difluoroethane (HFC-152a)		-24.7°C	Impurity (Light)	Distillation
1,1-Dichloroethane		57.3°C	Impurity (Heavy)	Distillation (Pot Residue)
Hydrogen Fluoride		19.5°C	Impurity (Azeotrope)	Aqueous Wash / Alumina

Figure 1: Purification Logic Flow



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Caption: Logical workflow for the isolation of HCFC-151a, emphasizing temperature control and acid removal steps.

References

- NIST Chemistry WebBook. Ethane, 1-chloro-1-fluoro- (HCFC-151a) Thermophysical Properties. National Institute of Standards and Technology. [\[Link\]](#)^[1]
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- PubChem. **1-Chloro-1-fluoroethane** Compound Summary. National Library of Medicine. [\[Link\]](#)^[1]

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Sources

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- [2. US4091043A - Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane - Google Patents \[patents.google.com\]](#)
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